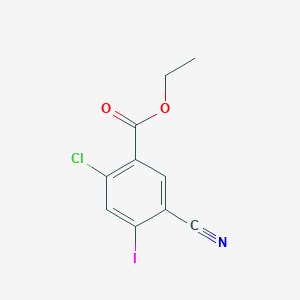

Ethyl 2-chloro-5-cyano-4-iodobenzoate

Description

Significance of Aryl Halides and Nitriles as Strategic Synthons in Complex Molecule Construction

Aryl halides and nitriles are fundamental building blocks in the toolkit of synthetic organic chemists. Their importance lies in their ability to participate in a wide array of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl halides, particularly iodides and bromides, are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient connection of different molecular fragments. The varying reactivity of different halogens (I > Br > Cl) on an aromatic ring allows for selective, sequential transformations, providing a programmed approach to molecular assembly.

The nitrile or cyano (C≡N) group is a versatile functional group with a dual role. chembuyersguide.com It can act as a precursor to a variety of other functionalities, including carboxylic acids (via hydrolysis), primary amines (via reduction), and aldehydes. chembuyersguide.comarctomsci.com Furthermore, the nitrile group itself can participate in cycloaddition reactions and can direct metallation reactions. chembuyersguide.com In recent research, aryl nitriles have also been explored for their role as hydrogen-bond acceptors in crystal engineering and as modifiable handles in solid-state reactions. bldpharm.com The synthesis of aryl nitriles can be achieved through methods like the Sandmeyer and Rosenmund-von Braun reactions, or more modern transition-metal-catalyzed cyanation reactions. bldpharm.com

The combination of halogens and a nitrile group on a benzene (B151609) ring, as seen in compounds like Ethyl 2-chloro-5-cyano-4-iodobenzoate, creates a highly valuable synthon where each functional group can be addressed under specific reaction conditions, paving the way for the systematic construction of complex target molecules.

The Role of Ethyl 2-chloro-5-cyano-4-iodobenzoate as a Multifunctional Building Block

Ethyl 2-chloro-5-cyano-4-iodobenzoate is a polysubstituted aromatic compound with the chemical formula C₁₀H₇ClINO₂ and a molecular weight of 335.53 g/mol . bldpharm.com Its structure, featuring an ethyl ester, a chloro group, a cyano group, and an iodo group, makes it a prime example of a multifunctional building block.

Table 1: Properties of Ethyl 2-chloro-5-cyano-4-iodobenzoate

| Property | Value | Source |

| CAS Number | 1807010-35-0 | arctomsci.combldpharm.com |

| Molecular Formula | C₁₀H₇ClINO₂ | bldpharm.com |

| Molecular Weight | 335.53 | bldpharm.com |

The true utility of this compound lies in the differential reactivity of its substituents. The iodine atom is the most reactive site for typical palladium-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. This allows for selective functionalization at the 4-position. The chloro group, being less reactive, can be targeted in a subsequent transformation under more forcing conditions or with specific catalyst systems. The cyano group offers a handle for conversion into other functional groups, as mentioned previously. Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. google.comgoogle.com This hierarchy of reactivity allows for a programmed and convergent approach to the synthesis of complex molecules.

Overview of Research Trajectories for Multifunctional Benzoate (B1203000) Derivatives

The development of multifunctional compounds is a significant trend in modern chemistry, particularly in the pharmaceutical and materials science sectors. researchgate.net In medicinal chemistry, the concept of multifunctional drugs—single chemical entities that can modulate multiple biological targets—is gaining traction for the treatment of complex diseases. researchgate.net Benzoate derivatives and other aromatic scaffolds are central to the design of such molecules. google.comchemicalbook.comgoogle.com

Research is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, selective, and sustainable methods for the synthesis and functionalization of polysubstituted aromatic compounds. This includes the development of new catalysts and reaction conditions for cross-coupling and cyanation reactions.

Application in Drug Discovery: Multifunctional building blocks like Ethyl 2-chloro-5-cyano-4-iodobenzoate are valuable starting materials for the synthesis of libraries of complex molecules for high-throughput screening. The ability to diversify the structure at multiple points allows for the rapid exploration of structure-activity relationships (SAR). chemicalbook.com For instance, related chloro-iodo aromatic compounds are used as intermediates in the synthesis of pharmaceuticals. chemicalbook.com

Materials Science: Polysubstituted aromatic compounds are being investigated for their potential use in the synthesis of organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and other advanced materials. The defined orientation of multiple functional groups can be used to control the self-assembly and bulk properties of these materials.

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClINO2 |

|---|---|

Molecular Weight |

335.52 g/mol |

IUPAC Name |

ethyl 2-chloro-5-cyano-4-iodobenzoate |

InChI |

InChI=1S/C10H7ClINO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 |

InChI Key |

PYXVDBUHYUIVDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C#N)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Chloro 5 Cyano 4 Iodobenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of Ethyl 2-chloro-5-cyano-4-iodobenzoate identifies several key disconnections that form the basis of a logical synthetic strategy. The primary disconnection points are the ester, the cyano group, and the halogen substituents.

Ester Disconnection: The most straightforward retrosynthetic step is the disconnection of the ethyl ester linkage. This leads back to the corresponding carboxylic acid, 2-chloro-5-cyano-4-iodobenzoic acid, and ethanol (B145695). This transformation is a standard esterification reaction in the forward synthesis.

Cyano Group Disconnection: The cyano group can be disconnected to reveal a halide precursor, typically an iodide or bromide, at the C5 position. This suggests the introduction of the nitrile via a nucleophilic substitution reaction, such as a metal-catalyzed cyanation. This leads to a precursor like Ethyl 2-chloro-4,5-diiodobenzoate or a related dihalogenated benzoic acid derivative.

Halogen Disconnections: The chloro and iodo substituents can be disconnected to trace back to a simpler benzoic acid core. The order of these halogenation steps is critical to achieve the desired 1,2,4,5-substitution pattern. A common strategy involves starting with a pre-functionalized benzoic acid, such as 2-chlorobenzoic acid or an aminobenzoic acid derivative, and then introducing the remaining halogens regioselectively. For instance, starting from 2-chloro-5-aminobenzoic acid, a Sandmeyer reaction could introduce the cyano group, followed by iodination. Alternatively, a precursor like 2-chloro-5-iodobenzoic acid could be synthesized first, with the cyano group introduced at a later stage.

A plausible forward synthetic approach, therefore, involves the initial synthesis of a di-substituted or tri-substituted benzoic acid precursor, followed by the introduction of the remaining functional groups in a controlled manner, and concluding with the final esterification step.

Precursor Synthesis and Halogenation Strategies

The construction of the core substituted benzene (B151609) ring is a critical phase in the synthesis. This involves carefully chosen halogenation methods to ensure correct positioning of the chloro and iodo groups, followed by esterification.

Regioselective Iodination and Chlorination Approaches

Achieving the specific 2-chloro-4-iodo-5-cyano arrangement requires highly regioselective halogenation reactions. The choice of starting material and halogenating agent is paramount.

One viable route begins with a readily available starting material like o-chlorobenzoic acid. patsnap.com A sequence of nitration, reduction, and diazotization/iodination (a Sandmeyer-type reaction) can be employed to yield 2-chloro-5-iodobenzoic acid. patsnap.com Another patented method starts with methyl anthranilate, which undergoes iodination, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent, yielding a 2-chloro-5-iodobenzoate intermediate. google.com

The direct iodination of chlorinated aromatic compounds is also a relevant strategy. The use of iodine in combination with silver salts containing non-coordinating anions (e.g., Ag₂SO₄, AgSbF₆) can provide access to specific iodoarene isomers that are valuable synthetic intermediates. nih.gov For instance, the iodination of phenols, anisoles, and anilines with a 3,5-dichloro substitution pattern has been shown to yield specific ortho- or para-iodinated products. nih.gov Iron(III)-catalyzed methods using N-iodosuccinimide (NIS) have also been developed for the highly regioselective iodination of a wide range of activated and deactivated arenes under mild conditions. acs.org

The table below summarizes representative conditions for regioselective halogenation relevant to the synthesis of precursors.

| Starting Material | Reagent(s) | Position of Halogenation | Product | Reference(s) |

| o-Chlorobenzoic Acid | 1. HNO₃, H₂SO₄ 2. Fe, NH₄ Cl 3 . NaNO₂, H₂SO₄; KI | C5 (Nitro), C5 (Amino), C5 (Iodo) | 2-Chloro-5-iodobenzoic acid | patsnap.com |

| Methyl Anthranilate | 1. Iodine compound 2. NaNO₂, HCl; CuCl | C5 (Iodo), C2 (Chloro) | 2-Chloro-5-iodobenzoate | google.com |

| 3,5-Dichlorosubstituted Phenols/Anilines | I₂, Silver Salts (e.g., Ag₂SO₄) | Ortho or Para to activating group | Regioselectively iodinated products | nih.gov |

| Activated/Deactivated Arenes | N-Iodosuccinimide (NIS), Fe(NTf₂)₃ | Para to activating group (generally) | Regioselectively iodinated arenes | acs.org |

Esterification of Benzoic Acid Precursors

The final step in many synthetic routes to the target molecule, or an intermediate step, is the esterification of the carboxylic acid group. This is typically accomplished through Fischer esterification, where the benzoic acid precursor is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, the carboxylic acid can be converted to its carboxylate salt using a base, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). Several patents describe the hydrolysis of ethyl 2-chloro-5-iodobenzoate to the corresponding carboxylic acid, confirming that the esterification is a standard and reversible transformation in this synthetic context. google.comgoogle.com

Introduction of the Cyano Group

The introduction of the cyano (nitrile) functionality onto the aromatic ring is a key transformation. This is typically achieved by the substitution of a halogen atom, most commonly bromide or iodide, using a cyanide source.

Cuprate-Mediated Cyanation of Aryl Halides (e.g., Rosenmund–von Braun Reaction)

The Rosenmund-von Braun reaction is a classical and robust method for the synthesis of aryl nitriles. synarchive.com It involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at elevated temperatures (up to 200°C) and frequently in a high-boiling polar solvent like pyridine (B92270) or DMF. synarchive.comwikipedia.orgorganic-chemistry.org The reaction is named for Karl Wilhelm Rosenmund and Julius von Braun, who developed and improved the method. synarchive.comwikipedia.org

The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) center to form a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org While effective, the classic conditions can be harsh, and the use of large amounts of toxic CuCN and difficult-to-remove solvents can complicate product purification. organic-chemistry.orgacs.org

Modern modifications have aimed to improve the reaction's practicality. For example, using L-proline as an additive can promote the reaction at lower temperatures (80-120°C), and employing ionic liquids as the solvent has also been shown to be beneficial. wikipedia.orgresearchgate.net

Alternative Cyanation Procedures

To circumvent the harsh conditions and toxicity issues of the traditional Rosenmund-von Braun reaction, several alternative cyanation methods have been developed, with palladium-catalyzed reactions being the most prominent.

Palladium-Catalyzed Cyanation: These cross-coupling reactions offer a milder and more functional-group-tolerant alternative. nih.gov First reported by Takagi, these methods typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand. nih.govrsc.org A key advantage is the ability to use a variety of cyanide sources that are less acutely toxic than alkali metal or copper cyanides. Commonly used sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive. nih.govrsc.org These reactions can often be performed at lower temperatures (room temperature to 100°C) and are applicable to a broad range of aryl chlorides, bromides, and iodides. nih.govnih.gov

Nickel-Catalyzed Cyanation: Nickel catalysts also effectively promote the cyanation of aryl halides. mdpi.comresearchgate.net These methods provide another efficient route to aryl nitriles and can be particularly useful for the cyanation of less reactive aryl chlorides. researchgate.net

Sandmeyer Reaction: As mentioned previously, the Sandmeyer reaction provides an alternative route to the cyano group starting from an aryl amine. The amine is converted to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the aryl nitrile. researchgate.net This method is historically significant and remains a useful strategy, especially when the corresponding aniline (B41778) is readily accessible.

The following table compares key features of major cyanation methodologies.

| Method | Typical Catalyst | Cyanide Source | Temperature | Key Features | Reference(s) |

| Rosenmund-von Braun | Stoichiometric CuCN | CuCN | High (150-250°C) | Classic method; robust for aryl iodides/bromides; harsh conditions. | synarchive.comwikipedia.orgorganic-chemistry.org |

| Modified R-vB | Catalytic Cu(I), L-Proline | KCN, CuCN | Moderate (80-120°C) | Milder conditions, improved functional group tolerance. | researchgate.net |

| Palladium-Catalyzed | Pd(0) or Pd(II) complexes | Zn(CN)₂, K₄[Fe(CN)₆] | Low to Moderate (RT - 100°C) | Mild, high functional group tolerance, uses less toxic cyanide sources. | nih.govrsc.orgnih.gov |

| Nickel-Catalyzed | Ni(II) complexes | BrCN, K₄[Fe(CN)₆] | Moderate (50-130°C) | Effective for aryl chlorides and bromides. | mdpi.comresearchgate.net |

| Sandmeyer Reaction | Catalytic CuCN | NaCN, KCN | Low (0°C to RT) | Starts from aryl amines via diazonium salts. | researchgate.net |

Orthogonal Functionalization and Sequential Transformations

The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate is not a trivial process and likely involves a multi-step sequence where the functional groups are introduced in a specific order to ensure the desired substitution pattern. Orthogonal functionalization, a strategy where each chemical transformation is independent and does not interfere with other functional groups, is paramount. A plausible synthetic pathway would likely commence from a simpler, commercially available substituted benzene derivative, with subsequent functional groups being added in a stepwise manner.

One logical approach involves starting with a molecule already containing some of the required substituents or their precursors. The Sandmeyer reaction, a versatile method for converting aryl amines into a wide array of functional groups via diazonium salts, is a cornerstone of such synthetic strategies. lscollege.ac.inwikipedia.orgbyjus.com This reaction can be employed to introduce both the chloro and cyano groups. wikipedia.orgbyjus.com

A hypothetical, yet chemically sound, synthetic sequence could be envisioned as follows:

Nitration and Reduction: Starting with an appropriate ethyl benzoate (B1203000) derivative, nitration would introduce a nitro group, which can then be reduced to an amino group, setting the stage for the Sandmeyer reaction.

Sandmeyer Reactions: The resulting aniline derivative can undergo diazotization followed by a Sandmeyer reaction to introduce either the chloro or the cyano group. The choice of which group to introduce first would depend on the directing effects of the existing substituents in subsequent steps. For instance, introducing the chloro group first would provide an ortho, para-directing substituent.

Iodination: The introduction of the iodine atom can be achieved through electrophilic iodination. mdpi.comlibretexts.orgorganic-chemistry.org The position of iodination will be directed by the existing substituents on the aromatic ring. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly used for this purpose. organic-chemistry.org

Final Functionalization: The final functional group would be introduced, potentially through another Sandmeyer reaction if an amino group is strategically retained or introduced, or through other functional group interconversions.

The directing effects of the substituents are crucial in determining the order of reactions. For example, a chloro substituent is ortho, para-directing, while a cyano and an ethyl ester group are meta-directing. The interplay of these electronic effects must be carefully considered to achieve the desired 2-chloro, 5-cyano, 4-iodo substitution pattern.

Sequential C-H functionalization is another advanced strategy that could be employed, allowing for the direct introduction of functional groups onto the aromatic core, although this often requires specialized catalysts and directing groups. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any multi-step synthesis is heavily reliant on the optimization of each individual reaction to maximize yields and purity. For the synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate, each step would require careful tuning of parameters such as temperature, solvent, catalyst, and reaction time.

Sandmeyer Reaction Optimization:

The Sandmeyer reaction, while powerful, is known to sometimes suffer from side reactions. The choice of copper salt (e.g., CuCl for chlorination, CuCN for cyanation) is critical. wikipedia.orgmasterorganicchemistry.com The temperature of the diazotization and the subsequent Sandmeyer reaction must be carefully controlled, typically at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt. nih.gov The pH of the reaction medium is also a key parameter to control.

Table 1: Representative Conditions for Sandmeyer-type Reactions

| Transformation | Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Aryl Amine to Aryl Chloride | NaNO₂, HCl | CuCl | Water/HCl | 0 - 10 | 70-90 |

| Aryl Amine to Aryl Bromide | NaNO₂, HBr | CuBr | Water/HBr | 0 - 10 | 75-95 |

| Aryl Amine to Aryl Cyanide | NaNO₂, HCl | CuCN | Water/Toluene | 0 - 50 | 60-85 |

This table presents generalized data for analogous transformations and is intended for illustrative purposes.

Iodination Reaction Optimization:

Electrophilic iodination yields can be highly dependent on the reactivity of the aromatic substrate and the iodinating agent used. mdpi.com For less activated rings, a stronger electrophilic iodine source or harsher reaction conditions may be necessary. Common iodinating systems include iodine with an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or N-iodosuccinimide with a catalytic amount of a strong acid like trifluoroacetic acid. libretexts.orgorganic-chemistry.org Optimization would involve screening different iodinating agents and catalysts to find the best balance between reactivity and selectivity.

Table 2: Comparison of Iodination Reagents for Aromatic Compounds

| Iodinating Agent | Activating Agent/Catalyst | Substrate Scope | Key Advantages |

| I₂ | HNO₃ | Activated and some deactivated rings | Cost-effective |

| I₂ | H₂O₂ | Activated rings | "Green" oxidant |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Activated and moderately deactivated rings | Mild conditions, high selectivity |

| ICl | - | Wide range of substrates | Highly reactive |

This table is a summary of general observations for the iodination of various aromatic compounds.

Scalability and Industrial Feasibility of Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial process introduces a new set of challenges. For the synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate, several factors would need to be considered for a scalable and economically viable process.

Reagent Safety and Handling: The use of hazardous reagents is a significant concern in large-scale synthesis. For example, copper cyanide, which would be used in a Sandmeyer cyanation, is highly toxic. byjus.com Similarly, strong acids and oxidizing agents used in nitration and iodination steps require specialized handling and equipment. The generation of gaseous byproducts, such as nitrogen gas in the Sandmeyer reaction, also needs to be managed safely on a large scale. wikipedia.org

Process Safety and Environmental Impact: The potential for runaway reactions, especially in exothermic steps like nitration and diazotization, must be carefully assessed and controlled through proper engineering. The environmental impact of the process, including the generation of waste streams and the use of environmentally persistent reagents, would also need to be minimized. The use of greener oxidants like hydrogen peroxide in the iodination step is an example of a more environmentally benign approach. mdpi.com

Purification and Isolation: The purification of the final product and intermediates on a large scale can be challenging. Crystallization is often the preferred method for industrial-scale purification due to its cost-effectiveness, but it requires the product to be a stable, crystalline solid. The efficiency of extraction and distillation steps would also need to be optimized.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 5 Cyano 4 Iodobenzoate

Reactivity at the Halogen Centers

The benzene (B151609) ring of Ethyl 2-chloro-5-cyano-4-iodobenzoate is substituted with both iodine and chlorine atoms. The difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) is a key determinant of the chemoselectivity observed in reactions at these centers. Generally, the carbon-iodine bond is weaker and more susceptible to cleavage, making the iodine atom at the C-4 position the more reactive site in many catalytic processes.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Negishi Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and Ethyl 2-chloro-5-cyano-4-iodobenzoate is an excellent substrate for such transformations. The inherent difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. For dihalogenated substrates, selective coupling at the more reactive halogen is typically observed. In the case of Ethyl 2-chloro-5-cyano-4-iodobenzoate, the Suzuki-Miyaura coupling is expected to occur preferentially at the C-4 position, replacing the iodine atom. Studies on analogous systems, such as alkyl 2,4-dihalobenzoates, have demonstrated that site-selective monocoupling can be achieved. For instance, by carefully selecting the palladium catalyst and ligands, one can direct the arylation to either the C-2 or C-4 position. ias.ac.in While specific data for the title compound is not available, it is reasonable to infer that catalysts like Pd(OAc)₂ with specific ligands could facilitate selective coupling at the C-4 iodo position.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. The reactivity trend for the halides is I > Br > Cl > OTf. wikipedia.orgorganic-chemistry.org This pronounced difference in reactivity allows for highly selective alkynylation at the C-I bond of di- and polyhalogenated aromatic compounds. For Ethyl 2-chloro-5-cyano-4-iodobenzoate, the reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would almost certainly lead to the substitution of the iodine atom at the C-4 position, leaving the chloro substituent intact. libretexts.org This selectivity has been demonstrated in related systems, such as the Sonogashira coupling of 2-bromo-4-iodo-quinoline, where the acetylene (B1199291) adds to the more reactive iodide site. libretexts.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and offers a broad substrate scope. Similar to other palladium-catalyzed cross-couplings, the reactivity of the halide partner follows the order I > Br > Cl. nih.gov Consequently, the reaction of Ethyl 2-chloro-5-cyano-4-iodobenzoate with an organozinc reagent is expected to proceed selectively at the C-4 position. Research on the chemoselective Negishi coupling of poly-halogenated aromatics has shown that such selective transformations are feasible, allowing for the synthesis of α-haloaryl esters from Reformatsky reagents. researchgate.net This further supports the prediction of selective functionalization at the iodo-substituted carbon.

Table 1: Predicted Cross-Coupling Reactions of Ethyl 2-chloro-5-cyano-4-iodobenzoate This table is based on inferred reactivity from analogous compounds and general principles of cross-coupling reactions.

| Coupling Reaction | Reagent | Catalyst System (Predicted) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, Ligand, Base | Ethyl 2-chloro-5-cyano-4-arylbenzoate |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Ethyl 2-chloro-5-cyano-4-(alkynyl)benzoate |

| Negishi | R-ZnX | Pd(PPh₃)₄ or other Pd(0) source | Ethyl 2-chloro-5-cyano-4-alkyl/arylbenzoate |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. In Ethyl 2-chloro-5-cyano-4-iodobenzoate, both the cyano group (at C-5) and the ethyl ester group (at C-1) are electron-withdrawing, activating the halogenated positions (C-2 and C-4) towards nucleophilic attack.

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents, often in the presence of a catalyst. The selectivity of this reaction on polyhalogenated substrates is dependent on the reaction conditions and the relative bond dissociation energies of the carbon-halogen bonds.

Given that the C-I bond is weaker than the C-Cl bond, selective reductive dehalogenation of the iodine atom at the C-4 position should be feasible. Catalytic methods, for instance using palladium on carbon (Pd/C) with a hydrogen source, or systems like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, could potentially achieve this transformation. msu.edu A study on the reduction of 1-chloro-4-iodobenzene (B104392) with Pd(OAc)₂ and PMHS resulted in the selective formation of chlorobenzene, demonstrating the preferential reduction of the iodo group. msu.edu

Reactivity of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis to amides and carboxylic acids, and reduction to amines.

Hydrolysis and Amidation Reactions

The hydrolysis of the cyano group can yield either an amide or a carboxylic acid, depending on the reaction conditions. Acidic or basic hydrolysis can be employed. The presence of ortho substituents, such as the chlorine atom at C-2, can introduce steric hindrance, potentially making the hydrolysis more challenging. The hydrolysis of the ester group under basic conditions could also occur concurrently. To achieve selective hydrolysis of the cyano group to the corresponding amide, milder conditions, such as controlled hydration using certain catalysts, might be necessary.

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

cannot be addressed for the specified compound. No data tables or detailed research findings could be generated due to the absence of primary or secondary sources.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate for Structurally Complex Molecules

The primary utility of Ethyl 2-chloro-5-cyano-4-iodobenzoate lies in its function as a key intermediate for synthesizing more complex molecular architectures. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds with high precision.

For instance, the iodo-substituent can be readily replaced with aryl, alkyl, or alkynyl groups through palladium-catalyzed cross-coupling, allowing for the construction of intricate biaryl systems or molecules with extended conjugation. The chloro and cyano groups often remain intact under these conditions, providing handles for subsequent chemical transformations. This stepwise, site-selective reactivity is crucial for the efficient and controlled synthesis of complex target molecules. A related compound, 2-chloro-5-iodobenzoic acid, is synthesized from low-cost starting materials in a high-yielding four-step process, highlighting the accessibility of this type of substituted aromatic core.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of many areas of chemical science. Ethyl 2-chloro-5-cyano-4-iodobenzoate is a well-suited precursor for the synthesis of various heterocyclic systems. The cyano group is a versatile functional group that can participate in cyclization reactions to form nitrogen-containing heterocycles.

For example, the cyano group can be:

Reduced to an aminomethyl group, which can then be acylated and cyclized to form fused ring systems.

Hydrolyzed to a carboxylic acid or an amide, providing a different set of reactive handles for cyclization.

Reacted with dinucleophiles to construct pyrimidine (B1678525), pyridine (B92270), or other heterocyclic rings. For example, the reaction of related cyano-containing intermediates with formamidine (B1211174) is a known method for preparing pyrimidine rings.

The presence of the adjacent chloro-substituent can also be exploited. Through nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom can be displaced by nitrogen, oxygen, or sulfur nucleophiles, leading directly to the formation of fused heterocyclic structures, such as benzothiazoles, benzoxazoles, or quinolines, depending on the chosen nucleophile and reaction conditions. The synthesis of cyanopyridines, which are themselves important intermediates for more complex heterocycles, often relies on the reactivity of halopyridines.

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methods often relies on substrates with unique reactivity profiles. Ethyl 2-chloro-5-cyano-4-iodobenzoate, with its multiple, electronically distinct functional groups, serves as an excellent test substrate for developing new cross-coupling catalysts, C-H activation strategies, and multi-component reactions.

Researchers can use this molecule to:

Test the selectivity of new palladium, copper, or nickel catalyst systems for C-I versus C-Cl bond activation. The significant difference in the bond dissociation energies of C-I and C-Cl bonds allows for the development of highly selective catalysts that can activate the iodo-group while leaving the chloro-group untouched for later functionalization.

Explore regioselective functionalization of the aromatic ring through C-H activation, probing the directing effects of the existing substituents.

Design tandem or domino reaction sequences where multiple functional groups react in a single pot, increasing synthetic efficiency. For example, a Suzuki coupling at the iodo position could be followed by a Buchwald-Hartwig amination at the chloro position, all in a one-pot procedure.

Potential in Metal-Organic Chemistry and Ligand Design

The cyano group (-C≡N) is a classic coordinating group in the field of metal-organic chemistry. Its linear geometry and strong sigma-donating and pi-accepting character make it an excellent building block for constructing coordination polymers and metal-organic frameworks (MOFs).

Ethyl 2-chloro-5-cyano-4-iodobenzoate can be envisioned as a precursor to multitopic ligands. The synthetic versatility of the molecule allows for the introduction of additional coordinating groups. For instance:

The ester can be hydrolyzed to a carboxylic acid, creating a benzoate-based ligand.

The iodo-group can be replaced with other ligand moieties (like a pyridine or another cyano group) via cross-coupling.

The resulting multifunctional ligand could then be used to build robust 2D or 3D frameworks with transition metals or lanthanides. The presence of the chloro-substituent could also influence the electronic properties of the resulting framework or provide a site for post-synthetic modification, where the framework is altered after its initial construction to tune its properties.

Application as a Building Block for Functional Organic Materials (Excluding Medicinal/Agrochemical)

Beyond discrete molecules, Ethyl 2-chloro-5-cyano-4-iodobenzoate has potential as a monomer or key building block for functional organic materials. The combination of its functional groups can be leveraged to create materials with interesting optical, electronic, or thermal properties.

Conjugated Polymers: Through repeated cross-coupling reactions (e.g., Suzuki or Stille polycondensation) at the iodo- and chloro- positions, this molecule could be incorporated into conjugated polymer chains. The electron-withdrawing cyano and ester groups would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the resulting polymer, a desirable trait for n-type organic semiconductor materials used in organic electronics.

Dyes and Pigments: The extended π-systems that can be constructed from this building block via cross-coupling reactions can lead to molecules that absorb light in the visible region, making them candidates for novel synthetic dyes. The specific substituents allow for fine-tuning of the absorption and emission wavelengths.

The table below summarizes the key functional groups of Ethyl 2-chloro-5-cyano-4-iodobenzoate and their potential roles in the applications discussed.

| Functional Group | Potential Synthetic Transformations | Resulting Application Area |

| Iodo | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) | Synthesis of Complex Molecules, Functional Materials |

| Chloro | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling | Synthesis of Heterocycles, Functional Materials |

| Cyano | Reduction, Hydrolysis, Cycloaddition | Synthesis of Heterocycles, Ligand Design for MOFs |

| Ethyl Ester | Hydrolysis to Carboxylic Acid | Ligand Design, Modification of Solubility/Properties |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of "Ethyl 2-chloro-5-cyano-4-iodobenzoate" and for studying its conformational dynamics in solution.

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group should present as a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, a result of spin-spin coupling. The two aromatic protons would appear as singlets, given their isolated positions on the benzene (B151609) ring, with their chemical shifts influenced by the surrounding electron-withdrawing chloro, cyano, and iodo substituents.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule. This would include signals for the two carbons of the ethyl group, the nitrile carbon, the carbonyl carbon of the ester, and the six distinct carbons of the benzene ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents, providing further confirmation of their placement.

Although data for other nuclei such as ¹⁵N could offer further insights into the electronic environment of the cyano group, such experiments are less common and no public data is available.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-chloro-5-cyano-4-iodobenzoate (Note: The following table is predictive and not based on published experimental data.)

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~1.4 | -CH₂CH₃ (triplet) |

| ~4.4 | -CH₂CH₃ (quartet) | |

| ~8.0-8.2 | Aromatic C-H | |

| ~8.2-8.4 | Aromatic C-H | |

| ¹³C | ~14 | -CH₂CH₃ |

| ~62 | -CH₂CH₃ | |

| ~90-100 | C-I | |

| ~115-120 | C≡N | |

| ~130-140 | Aromatic C-H | |

| ~130-140 | Aromatic C-H | |

| ~130-140 | C-Cl | |

| ~130-140 | C-CN and C-COOEt | |

| ~165 | C=O |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS) : An HRMS analysis, likely using an electrospray ionization (ESI) source, would provide a very precise mass-to-charge ratio for the molecular ion. This would allow for the unambiguous determination of the molecular formula, C₁₀H₇ClINO₂, by matching the experimental mass to the theoretical mass with a high degree of accuracy. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key signature in the spectrum.

The fragmentation pattern observed in tandem MS (MS/MS) experiments would reveal the connectivity of the molecule. Expected fragmentation pathways would include the loss of the ethoxy group from the ester, cleavage of the ester itself, and potentially the loss of the cyano or halogen substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum of "Ethyl 2-chloro-5-cyano-4-iodobenzoate" would be expected to show strong absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and C-O stretching vibrations. The aromatic ring would exhibit C-H and C=C stretching vibrations at their characteristic frequencies.

Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data. The C≡N and aromatic ring vibrations are often strong in Raman spectra. This technique can be particularly useful for studying the molecule's conformation and any polymorphic forms that may exist in the solid state.

Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

While no specific studies have been published, in situ spectroscopic methods like time-resolved NMR or IR could be employed to monitor the synthesis of "Ethyl 2-chloro-5-cyano-4-iodobenzoate." For instance, during the esterification or the introduction of the cyano or iodo groups, these techniques could track the disappearance of starting materials and the appearance of the product in real-time. This would provide valuable mechanistic insights and allow for the optimization of reaction conditions.

Theoretical and Computational Chemistry of Ethyl 2 Chloro 5 Cyano 4 Iodobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. For a compound like Ethyl 2-chloro-5-cyano-4-iodobenzoate, DFT calculations would be instrumental in elucidating its fundamental properties. These calculations solve for the electron density of the molecule to determine its energy and other electronic characteristics.

Detailed Research Findings: Currently, there are no specific DFT studies published for Ethyl 2-chloro-5-cyano-4-iodobenzoate. However, DFT has been widely applied to study iodinated aromatic compounds. acs.org For instance, studies on the iodination of aromatic contaminants utilize DFT to model reaction mechanisms and thermodynamics. acs.org

A typical DFT analysis of Ethyl 2-chloro-5-cyano-4-iodobenzoate would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Calculating parameters such as electronegativity, chemical hardness, and softness to provide a quantitative measure of reactivity.

A hypothetical data table for DFT-calculated properties of Ethyl 2-chloro-5-cyano-4-iodobenzoate is presented below to illustrate the type of information that would be generated.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For Ethyl 2-chloro-5-cyano-4-iodobenzoate, MD simulations could provide insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic evolution over time.

Detailed Research Findings: Specific molecular dynamics simulation studies on Ethyl 2-chloro-5-cyano-4-iodobenzoate have not been reported in the scientific literature. However, MD simulations are routinely used to study the behavior of small molecules and their interactions with proteins. bldpharm.comnih.gov

An MD simulation study of Ethyl 2-chloro-5-cyano-4-iodobenzoate would typically involve:

Conformational Sampling: Exploring the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly important for the flexible ethyl ester group.

Solvation Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) to understand how the solvent affects its structure and dynamics.

Intermolecular Interactions: Analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern how the molecule interacts with its environment.

A hypothetical data table from an MD simulation of Ethyl 2-chloro-5-cyano-4-iodobenzoate in water is shown below.

| Parameter | Hypothetical Value | Significance |

| Average Solvent Accessible Surface Area (SASA) | 250 Ų | Indicates the extent of the molecule's exposure to the solvent |

| Number of Hydrogen Bonds with Water | 1-2 | Quantifies the specific interactions with the solvent |

| Rotational Correlation Time of Ethyl Group | 50 ps | Describes the flexibility of the ester side chain |

Quantitative Structure-Property Relationships (QSPR) Modeling (Non-Biological Parameters)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest. For Ethyl 2-chloro-5-cyano-4-iodobenzoate, QSPR models could be developed to predict various non-biological parameters without the need for experimental measurements.

Detailed Research Findings: There are no published QSPR models specifically for predicting the properties of Ethyl 2-chloro-5-cyano-4-iodobenzoate. The development of a QSPR model requires a dataset of structurally related compounds with known experimental values for the property to be predicted.

A QSPR study for a series of substituted benzonitriles, including Ethyl 2-chloro-5-cyano-4-iodobenzoate, would involve:

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, geometrical, electronic) for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest (e.g., boiling point, solubility, refractive index).

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A hypothetical QSPR equation for predicting the boiling point of substituted benzonitriles might look like:

Boiling Point = a * (Molecular Weight) + b * (Polarizability) + c * (Dipole Moment) + d

Where a, b, c, and d are coefficients determined from the regression analysis.

Analysis of Non-Covalent Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is crucial for understanding the crystal packing and the forces that hold the molecules together in the solid state.

A Hirshfeld surface analysis of Ethyl 2-chloro-5-cyano-4-iodobenzoate would involve:

Generation of the Hirshfeld Surface: This surface is defined by the points where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules in the crystal.

Mapping of Properties: Properties such as d_norm (a normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) are mapped onto the surface to highlight regions of close intermolecular contact.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting d_i against d_e, providing a quantitative breakdown of the different types of interactions (e.g., H···H, C···H, O···H).

A hypothetical table of intermolecular contacts from a Hirshfeld surface analysis of Ethyl 2-chloro-5-cyano-4-iodobenzoate is presented below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | 35% |

| I···Cl | 15% |

| C···H | 12% |

| N···C | 10% |

| O···H | 8% |

| Others | 20% |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For Ethyl 2-chloro-5-cyano-4-iodobenzoate, computational spectroscopy would be a valuable tool for structural elucidation.

Detailed Research Findings: Specific computational predictions of the spectroscopic parameters for Ethyl 2-chloro-5-cyano-4-iodobenzoate are not available in the literature. However, the methodology is well-established for a wide range of organic molecules. nih.gov

The prediction of spectroscopic parameters would typically include:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) and coupling constants. These calculations are often performed using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework.

Infrared (IR) Spectroscopy: Calculating the vibrational frequencies and their corresponding intensities. This helps in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths (λ_max).

A hypothetical comparison of predicted and experimental spectroscopic data for Ethyl 2-chloro-5-cyano-4-iodobenzoate is shown below.

| Spectroscopic Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |

| ¹H NMR (δ, ppm, aromatic region) | 7.8 - 8.2 | 7.7 - 8.1 |

| ¹³C NMR (δ, ppm, C-I) | 95 | 93 |

| IR (cm⁻¹, C≡N stretch) | 2235 | 2230 |

| UV-Vis (λ_max, nm) | 285 | 288 |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The current synthesis of functionalized aromatic compounds often relies on traditional methods that can involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic pathways to Ethyl 2-chloro-5-cyano-4-iodobenzoate and its derivatives.

Key Research Thrusts:

Alternative Solvents and Reagents: A primary goal is to replace hazardous solvents and reagents with greener alternatives. This includes the use of bio-based solvents, water, or supercritical fluids. Green chemistry principles encourage the use of catalysts that are recyclable and non-toxic. nih.govresearchgate.net For instance, the use of Rochelle salt as a heterogeneous, reusable catalyst has been demonstrated in the synthesis of other complex molecules. researchgate.net

Energy-Efficient Methods: The exploration of alternative energy sources such as UV irradiation, microwave, and ultrasound can lead to more efficient and less energy-intensive synthetic processes. nih.gov UV irradiation, for example, has been successfully used in the green synthesis of silver nanoparticles, a principle that can be adapted for organic synthesis. nih.gov

Biocatalysis: The use of enzymes or whole-organism biocatalysts offers a highly selective and environmentally friendly route to complex molecules. While not yet applied to this specific compound, the development of engineered enzymes for specific halogenation or esterification steps is a promising future direction.

| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits |

| Use of Green Solvents | Replacing traditional organic solvents with water, ethanol (B145695), or ionic liquids. | Reduced toxicity and environmental impact. |

| Energy-Efficient Synthesis | Employing microwave or ultrasonic irradiation to accelerate reactions. | Lower energy consumption and faster reaction times. |

| Biocatalysis | Utilizing enzymes for selective halogenation or esterification steps. | High selectivity, mild reaction conditions, and reduced byproducts. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |

Exploration of Novel Catalytic Transformations

The chloro and iodo substituents on the aromatic ring of Ethyl 2-chloro-5-cyano-4-iodobenzoate make it an ideal substrate for a variety of cross-coupling reactions, which are fundamental in modern organic synthesis.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling: The differential reactivity of the C-I and C-Cl bonds is a key area for exploration. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions (like Suzuki, Heck, and Negishi couplings) than the carbon-chlorine bond. youtube.com This allows for selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent transformations. Future work will likely focus on optimizing catalysts and reaction conditions to achieve high selectivity in these sequential couplings. nobelprize.orgresearchgate.netuwindsor.ca

Dual-Catalysis Systems: The combination of different catalytic modes, such as photoredox catalysis with transition metal catalysis, could unlock novel transformations that are not possible with a single catalyst. This could enable, for example, the direct C-H functionalization of the aromatic ring in the presence of the existing substituents.

Asymmetric Catalysis: The development of chiral catalysts could allow for the enantioselective synthesis of derivatives of Ethyl 2-chloro-5-cyano-4-iodobenzoate, which is particularly important for applications in medicinal chemistry and materials science.

| Catalytic Reaction | Reactive Site | Potential Product Class | Relevant Catalyst |

| Suzuki Coupling | C-I bond | Biaryls | Palladium(0) complexes |

| Heck Coupling | C-I bond | Substituted styrenes | Palladium(0) complexes |

| Sonogashira Coupling | C-I bond | Aryl alkynes | Palladium(0)/Copper(I) |

| Buchwald-Hartwig Amination | C-I or C-Cl bond | Aryl amines | Palladium(0) complexes |

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. rsc.orgacs.org

Key Research Thrusts:

Process Intensification: The synthesis of Ethyl 2-chloro-5-cyano-4-iodobenzoate likely involves highly exothermic or hazardous steps, such as nitration or diazotization, if following classical routes for substituted aromatics. Flow reactors provide superior temperature control, minimizing the risk of runaway reactions. rsc.org

In-line Analysis and Automation: Flow systems can be integrated with real-time analytical techniques (e.g., NMR, IR) to monitor reaction progress and product purity, allowing for automated process optimization and quality control. youtube.com

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

The presence of halogen atoms and a cyano group makes Ethyl 2-chloro-5-cyano-4-iodobenzoate a promising building block for supramolecular chemistry.

Key Research Thrusts:

Halogen Bonding: The iodine atom, in particular, is a strong halogen bond donor. This directional, non-covalent interaction can be used to control the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.netmdpi.commdpi.comresearchgate.net The interplay between halogen bonding, dipole-dipole interactions from the cyano group, and π-π stacking could lead to the formation of complex and functional supramolecular materials. nih.gov

Crystal Engineering: By systematically studying how modifications to the molecular structure influence the packing in the solid state, it may be possible to design crystals with specific physical properties, such as nonlinear optical activity or porosity.

Host-Guest Chemistry: The electron-deficient aromatic ring could act as a host for electron-rich guest molecules, or the molecule itself could be a guest within larger host systems like cyclodextrins or calixarenes. nih.govnih.gov

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab.

Key Research Thrusts:

DFT Studies: Density Functional Theory (DFT) can be used to calculate the electronic properties of Ethyl 2-chloro-5-cyano-4-iodobenzoate and its potential derivatives. This can help predict the regioselectivity of reactions, the stability of intermediates, and the kinetic barriers of different reaction pathways. nih.govresearchgate.net

Structure-Reactivity Relationships: By computationally screening a virtual library of derivatives with different substituents, researchers can establish quantitative structure-reactivity relationships. This would allow for the rational design of new compounds with precisely tuned electronic and steric properties for specific applications. nih.gov For example, the reactivity of halobenzenes in electrophilic aromatic substitution is influenced by the nature of the halogen. quora.com

Predicting Spectroscopic Properties: Computational methods can also predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization of newly synthesized compounds.

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Electron density, reaction barriers, molecular orbital energies. | Predicting reaction outcomes and understanding reactivity. nih.gov |

| Molecular Dynamics (MD) | Conformational changes, self-assembly behavior. | Simulating the formation of supramolecular structures. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with chemical or biological activity. | Designing new derivatives with desired properties. |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-chloro-5-cyano-4-iodobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of benzoate derivatives. Key steps include halogenation (e.g., iodination at the 4-position) and nitrile introduction. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can activate carboxylic acid precursors, followed by nucleophilic substitution or cyanation reactions . Optimization requires monitoring reaction temperature (e.g., reflux conditions), solvent polarity, and stoichiometry of reagents. Post-synthesis, purity is ensured via recrystallization or column chromatography, validated by HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing Ethyl 2-chloro-5-cyano-4-iodobenzoate, and how should data be interpreted?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., iodobenzene coupling patterns). The electron-withdrawing cyano group deshields adjacent protons.

- IR : Confirm nitrile (C≡N stretch ~2200–2260 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) functionalities.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns (e.g., iodine’s characteristic doublet).

Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What safety protocols are essential when handling Ethyl 2-chloro-5-cyano-4-iodobenzoate in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer water (≤200 mL) if conscious. Avoid inducing vomiting. In case of respiratory distress, provide oxygen via non-rebreather mask (10–15 L/min) and monitor for pulmonary edema .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

II. Advanced Research Questions

Q. How do electronic effects of substituents (Cl, CN, I) influence the reactivity of Ethyl 2-chloro-5-cyano-4-iodobenzoate in cross-coupling reactions?

- Methodological Answer : The meta-chloro and para-iodo groups direct electrophilic substitution, while the cyano group enhances electrophilicity at the 5-position. In Suzuki-Miyaura couplings, the iodine acts as a leaving group, with Pd catalysts facilitating aryl-boronate bond formation. Computational modeling (e.g., Hammett σ constants) predicts regioselectivity: the electron-deficient aromatic ring favors nucleophilic attack at the 4-position. Experimental validation via kinetic studies (e.g., varying catalyst loading) is critical .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Step 1 : Repeat experiments under controlled conditions to rule out procedural errors.

- Step 2 : Cross-validate with complementary techniques (e.g., X-ray crystallography for unambiguous structure determination if NMR is inconclusive).

- Step 3 : Analyze solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and temperature-dependent shifts.

- Step 4 : Use statistical tools (e.g., Chi-squared tests) to assess significance of outliers in replicated data .

Q. What computational strategies are effective for predicting the stability and degradation pathways of Ethyl 2-chloro-5-cyano-4-iodobenzoate under varying pH conditions?

- Methodological Answer :

- DFT/MD Simulations : Calculate bond dissociation energies (BDEs) to identify labile bonds (e.g., ester hydrolysis under acidic conditions).

- pKa Prediction : Tools like SPARC estimate protonation states affecting solubility and reactivity.

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with LC-MS to detect breakdown products. Correlate experimental half-lives with computational predictions .

Q. How should researchers design experiments to investigate the steric and electronic effects of substituents on the benzoate core in catalytic applications?

- Methodological Answer :

- Steric Maps : Generate van der Waals surface maps (e.g., using PyMOL) to visualize steric hindrance around the iodine substituent.

- Catalytic Screening : Test reactivity in Pd-catalyzed couplings (e.g., Heck, Sonogashira) with varying aryl halides. Monitor turnover frequency (TOF) via in situ IR or GC.

- Linear Free Energy Relationships (LFER) : Plot reaction rates against substituent parameters (σ⁺, σ⁻) to quantify electronic effects .

III. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing kinetic data in reactions involving Ethyl 2-chloro-5-cyano-4-iodobenzoate?

- Methodological Answer :

- Non-linear Regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order kinetics).

- Error Analysis : Calculate confidence intervals for rate constants using bootstrapping.

- Principal Component Analysis (PCA) : Identify dominant variables (e.g., temperature, catalyst type) affecting yield .

Q. How can isotopic labeling (e.g., , ) elucidate mechanistic pathways in derivatives of this compound?

- Methodological Answer :

- Tracer Studies : Synthesize -labeled nitrile groups to track carbon migration in cycloadditions.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to distinguish stepwise vs. concerted mechanisms.

- MS/MS Fragmentation : Monitor labeled fragments to reconstruct reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.